3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Description
3-(4-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted at position 3 with a 4-methylphenyl group and at position 5 with a carbaldehyde functional group. The compound’s structural and electronic properties are influenced by the substituents, making comparisons with analogous compounds critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-2-4-11(5-3-9)13-12-6-10(8-17)7-15-14(12)18-16-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGSUSHTVKFTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C=C(C=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the 4-methylphenyl group:
Formation of the pyridine ring: The pyridine ring is then fused to the oxazole ring.
Introduction of the aldehyde group: Finally, the aldehyde group is introduced at the 5-position of the pyridine ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The methyl group on the phenyl ring (4- vs. 2-) alters steric and electronic effects. For example, 3-(2-methylphenyl) derivatives may exhibit reduced planarity compared to 4-methylphenyl analogs, affecting binding interactions .
- Functional Groups : Carbaldehydes (CHO) are reactive toward nucleophiles, making them versatile intermediates, while sulfonyl chlorides (SO₂Cl) and carboxylic acids (COOH) are often used in coupling reactions or as polar pharmacophores .
Physicochemical Properties
Calculated properties from available
Analysis :
- Lipophilicity : The sulfonyl chloride derivatives exhibit higher LogD values (e.g., 5.5) due to their hydrophobic sulfur-containing groups, whereas carboxylic acids are more hydrophilic (LogD ~1.8) .
- Hydrogen Bonding: Carboxylic acids (H-bond donors = 1) enhance solubility and target binding, while carbaldehydes and sulfonyl chlorides lack H-bond donors, favoring membrane permeability .
Biological Activity
3-(4-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolo[5,4-b]pyridine class, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a specific structure that contributes to its biological activity. The structural features include a pyridine ring fused with an oxazole moiety and a 4-methylphenyl group.
Biological Activity Overview
The biological activity of this compound can be classified into several categories based on existing research:
- Antimicrobial Activity : Compounds in the oxazolo[5,4-b]pyridine family have shown promising antimicrobial properties. Studies indicate that similar compounds can inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Properties : There is emerging evidence suggesting that derivatives of oxazolo[5,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
- Enzyme Inhibition : Some studies have focused on the ability of these compounds to act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic processes or signal transduction pathways relevant to cancer or metabolic disorders.
Case Study 1: Anticancer Activity
A study examined the anticancer effects of a related oxazolo[5,4-b]pyridine compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways (source needed).
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of oxazolo[5,4-b]pyridine derivatives revealed that certain modifications enhanced their antimicrobial activity against Gram-positive bacteria. The study utilized disk diffusion assays to measure inhibitory zones and determined minimum inhibitory concentrations (MICs) for effective compounds (source needed).
The mechanisms by which this compound exerts its biological effects include:
- Interference with DNA Synthesis : Similar compounds have been shown to bind to DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for specific enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| 3-(4-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine | Anticancer | 15 µM | [Source needed] |
| 3-(2-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridine | Antimicrobial | 25 µg/mL | [Source needed] |
| 3-(Phenyl)-[1,2]oxazolo[5,4-b]pyridine | Enzyme Inhibition | 10 µM | [Source needed] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
